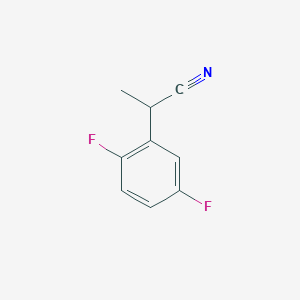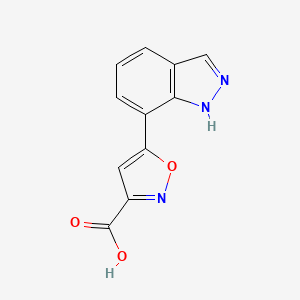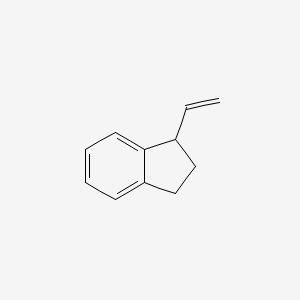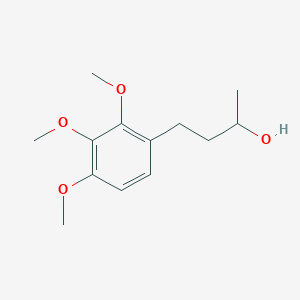
(1-(2,4-Difluorophenyl)cyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2,4-Difluorophenyl)cyclohexyl)methanamine: is an organic compound with the molecular formula C13H17F2N It is characterized by the presence of a cyclohexyl group attached to a methanamine moiety, with two fluorine atoms substituted at the 2 and 4 positions of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,4-Difluorophenyl)cyclohexyl)methanamine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group is introduced via electrophilic aromatic substitution reactions using fluorinated benzene derivatives.
Attachment of the Methanamine Group: The final step involves the attachment of the methanamine group to the cyclohexyl ring, often through reductive amination reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1-(2,4-Difluorophenyl)cyclohexyl)methanamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as increased thermal stability.
Biology:
Biochemical Studies: The compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Medicine:
Drug Development: (1-(2,4-Difluorophenyl)cyclohexyl)methanamine is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
Chemical Manufacturing: It is used as an intermediate in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-(2,4-Difluorophenyl)cyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(1-(2,4-Difluorophenyl)cyclopentyl)methanamine: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
2,4-Difluorobenzylamine: Lacks the cyclohexyl ring, simpler structure.
Uniqueness:
Structural Differences: The presence of the cyclohexyl ring in (1-(2,4-Difluorophenyl)cyclohexyl)methanamine provides unique steric and electronic properties compared to its analogs.
Reactivity: The specific arrangement of functional groups in this compound can lead to distinct reactivity patterns, making it suitable for specialized applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H17F2N |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
[1-(2,4-difluorophenyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C13H17F2N/c14-10-4-5-11(12(15)8-10)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7,9,16H2 |
Clé InChI |
UIMSKEFKUBLQCU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CN)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde](/img/structure/B13588772.png)



![rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13588794.png)



